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Introduction

GSK2879552 is an orally available, irreversible inhibitor of lysine-specific demethylase 1
(LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1, also known as
KDM1A, functions by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9
(H3K9), leading to the suppression of target gene expression.[2][3] In various cancers,
including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is
overexpressed and contributes to cancer cell proliferation, differentiation arrest, and
metastasis.[2][3][4] This aberrant activity has positioned LSD1 as a promising therapeutic
target in oncology.[4]

This whitepaper provides an in-depth technical guide on the discovery and development of
GSK2879552. It details the scientific rationale, mechanism of action, preclinical evaluation, and
clinical trial outcomes of this potent LSD1 inhibitor.

Discovery and Rationale

GSK2879552 was identified following a high-throughput screening of 2.5 million compounds.[2]
It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor
with weak LSD1 inhibitory activity.[2] The development of GSK2879552 was driven by the
therapeutic potential of targeting LSD1 to reverse the epigenetic silencing of tumor suppressor
genes and induce differentiation in cancer cells.
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Mechanism of Action

GSK2879552 acts as a potent and selective irreversible inhibitor of LSD1.[5] It forms a covalent
bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of
LSD1.[2] By inactivating LSD1, GSK2879552 leads to an increase in the methylation of H3K4,
which in turn promotes the expression of genes associated with tumor suppression and cell
differentiation.[1] This mechanism has been shown to induce the expression of myeloid-lineage
markers such as CD11b and CD86 in AML cells.[6]
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Mechanism of action of GSK2879552.

Preclinical Development
In Vitro Studies

GSK2879552 demonstrated potent anti-proliferative activity in a range of AML and SCLC cell
lines.[2] In a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with an average half-
maximal effective concentration (EC50) of 137 + 30 nM in a 10-day proliferation assay.[7] The
maximum inhibition observed averaged 62 + 5%, suggesting a predominantly cytostatic effect.
[7] Furthermore, treatment with GSK2879552 led to the induction of cell surface differentiation
markers, CD11b and CD86, in AML cell lines.[6][7]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.selleckchem.com/products/gsk-2879552.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lsd1-inhibitor-gsk2879552
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://www.benchchem.com/product/b15623670?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Cell Lines Assay
IC50 24 nM Not specified Enzyme activity assay
) 10-day proliferation
Average EC50 137 + 30 nM 20 AML cell lines
assay
Average Max. ) 10-day proliferation
o 62 £ 5% 20 AML cell lines
Inhibition assay

Table 1: In Vitro Activity of GSK2879552

In Vivo Studies

In preclinical xenograft models, GSK2879552 was effective in inhibiting tumor growth.[2] Daily
oral administration of 1.5 mg/kg GSK2879552 resulted in significant tumor growth inhibition in
SCLC xenografts (NCI-H526 and NCI-H1417) without inducing thrombocytopenia or other
major hematologic toxicities.[2][8]

Tumor Growth

Animal Model Dose Administration o
Inhibition (TGI)

NCI-H526 xenograft 1.5 mg/kg PO daily 57%

NCI-H1417 xenograft 1.5 mg/kg PO daily 83%

NCI-H510 xenograft 1.5 mg/kg PO daily 38% (partial)

NCI-H69 xenograft 1.5 mg/kg PO daily 49% (partial)

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models[8]

Clinical Development

GSK2879552 advanced into Phase | clinical trials for patients with relapsed or refractory SCLC
(NCT02034123), AML (NCT02177812), and high-risk myelodysplastic syndromes (MDS)
(NCT02929498).[2][9] These open-label, dose-escalation studies aimed to evaluate the safety,
pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552 as a
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monotherapy and in combination with other agents like all-trans retinoic acid (ATRA) and
azacitidine.[10][11]

Clinical Trial Outcomes

Despite promising preclinical data, the clinical development of GSK2879552 was terminated.
The decision was based on an unfavorable risk-benefit profile, characterized by poor disease
control and a high rate of adverse events.[2][11][12]

In the SCLC trial, 29 patients were enrolled across nine dose cohorts.[11] Treatment-related
adverse events were common, with thrombocytopenia being the most frequent (41% of
patients).[11] Serious adverse events, including encephalopathy, were also reported, with one
death considered related to treatment.[11][12]

The AML and MDS studies also failed to demonstrate significant clinical benefit.[10] While
GSK2879552 did induce markers of differentiation in a subset of AML patients, this did not
translate into meaningful clinical responses.[10] The combination with ATRA also did not yield
the desired efficacy.[10]

. . o Reason for
Trial Identifier Indication Phase Status L.
Termination
Relapsed/Refract _ Unfavorable risk-
NCT02034123 I Terminated ] )
ory SCLC benefit profile
Relapsed/Refract ) Unfavorable risk-
NCT02177812 I Terminated ] ]
ory AML benefit profile
) . ) Unfavorable risk-
NCT02929498 High-risk MDS I Terminated

benefit profile

Table 3: Overview of GSK2879552 Clinical Trials[2]

Experimental Protocols

Detailed experimental protocols were not publicly available. However, based on published
literature, the following methodologies were central to the evaluation of GSK2879552.
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Cell Proliferation Assay
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Workflow for Cell Proliferation Assay.
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Workflow for Flow Cytometry Analysis.
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Workflow for In Vivo Xenograft Study.

Conclusion

GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that showed significant
promise in preclinical studies for the treatment of AML and SCLC. However, its clinical
development was halted due to an unfavorable risk-benefit profile observed in Phase | trials.
The experience with GSK2879552 underscores the challenges of translating preclinical efficacy
into clinical success, particularly in the realm of epigenetic therapies. While this specific agent
did not succeed, the exploration of LSD1 as a therapeutic target continues with other inhibitors
in clinical development, highlighting the ongoing importance of this epigenetic regulator in
oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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